3,6-Dichloro-9-prop-2-enylcarbazole
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Overview
Description
3,6-Dichloro-9-prop-2-enylcarbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
The synthesis of 3,6-Dichloro-9-prop-2-enylcarbazole typically involves the chlorination of carbazole followed by the introduction of the prop-2-enyl group. One common method is the electrophilic aromatic substitution reaction, where carbazole is treated with chlorine in the presence of a catalyst to obtain 3,6-dichlorocarbazole. This intermediate is then reacted with an appropriate prop-2-enylating agent under suitable conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
3,6-Dichloro-9-prop-2-enylcarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The chlorine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-quinone, while nucleophilic substitution can produce various substituted carbazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,6-Dichloro-9-prop-2-enylcarbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer agents . Additionally, its ability to donate and accept electrons makes it a valuable component in electronic devices, where it facilitates charge transport and enhances device performance .
Comparison with Similar Compounds
3,6-Dichloro-9-prop-2-enylcarbazole can be compared with other carbazole derivatives, such as:
3,6-Dichloro-9H-carbazole: Lacks the prop-2-enyl group, resulting in different chemical reactivity and applications.
3,6-Dibromo-9-prop-2-enylcarbazole: The presence of bromine atoms instead of chlorine alters the compound’s electronic properties and reactivity.
9-Allyl-3,6-dichlorocarbazole: Similar structure but with an allyl group instead of a prop-2-enyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
3,6-dichloro-9-prop-2-enylcarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N/c1-2-7-18-14-5-3-10(16)8-12(14)13-9-11(17)4-6-15(13)18/h2-6,8-9H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPKGRGUNWPNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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